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For Researchers, Scientists, and Drug Development Professionals

Introduction
Celastrol, a quinone methide triterpenoid extracted from the Tripterygium wilfordii plant, has

demonstrated significant anti-cancer properties across a variety of cancer cell lines.[1] Its

therapeutic potential stems from its ability to induce apoptosis, inhibit cell proliferation, and

arrest the cell cycle.[1] These effects are mediated through the modulation of key cellular

signaling pathways, including the JAK2/STAT3 and NF-κB pathways.[2][3] This document

provides detailed protocols for researchers investigating the effects of celastrol in cell culture,

including methodologies for cell viability assays, apoptosis analysis, and investigation of

associated signaling pathways.

Mechanism of Action
Celastrol exerts its anti-tumor effects through multiple mechanisms:

Inhibition of the JAK2/STAT3 Signaling Pathway: Celastrol has been shown to inhibit the

activation of STAT3 and its transcriptional activity, which in turn affects cancer cell migration

and invasion.[2] It also downregulates the expression of IL-6, an upstream activator of the

JAK2/STAT3 pathway.[2]

Suppression of the NF-κB Signaling Pathway: In ovarian cancer cells, celastrol has been

found to suppress invasion and migration by inhibiting the NF-κB signaling pathway.[3]
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Induction of Apoptosis: Celastrol can induce apoptosis in cancer cells through both

mitochondrial and endoplasmic reticulum pathways.[1] This is often associated with an

increase in intracellular reactive oxygen species (ROS).[2][3]

Cell Cycle Arrest: Studies have shown that celastrol can cause G2/M arrest in the cell cycle

of ovarian cancer cells.[3]

Data Presentation
Table 1: Reported IC50 Values of Celastrol in Various
Cancer Cell Lines

Cell Line Cancer Type IC50 Value Exposure Time Reference

SO-Rb 50 Retinoblastoma 0.843 µg/mL Not Specified [4]

U-2 OS Osteosarcoma
Dose-dependent

inhibition
Not Specified [1]

Note: The efficacy of celastrol can be cell-line dependent. It is recommended to perform a

dose-response study to determine the optimal concentration for your specific cell line.

Experimental Protocols
General Cell Culture and Maintenance
This protocol provides a general guideline for the culture of adherent cancer cell lines. Specific

media and supplements may vary depending on the cell line used.

Materials:

Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal

Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

Phosphate-Buffered Saline (PBS), sterile.

Trypsin-EDTA (0.25%).

Cell culture flasks or plates.
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Humidified incubator at 37°C with 5% CO2.

Procedure:

Maintain cells in T-75 flasks with complete culture medium in a humidified incubator.

For subculturing, aspirate the old medium and wash the cells once with sterile PBS.

Add 2-3 mL of Trypsin-EDTA to the flask and incubate for 3-5 minutes at 37°C, or until cells

detach.

Neutralize the trypsin with 5-7 mL of complete culture medium and transfer the cell

suspension to a 15 mL conical tube.

Centrifuge the cells at 200 x g for 5 minutes.

Aspirate the supernatant and resuspend the cell pellet in fresh complete medium.

Seed the cells into new culture vessels at the desired density. For experiments, a common

seeding density is 1 x 10^5 cells/mL in 6-well or 96-well plates.

Allow cells to adhere and grow for 24 hours before treatment.

Celastrol Stock Solution Preparation
Materials:

Celastrol powder.

Dimethyl sulfoxide (DMSO), sterile.

Procedure:

Prepare a high-concentration stock solution of celastrol (e.g., 10 mM) in DMSO.

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

Store the stock solution at -20°C.
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For experiments, dilute the stock solution to the desired final concentrations in complete cell

culture medium. Ensure the final DMSO concentration in the culture medium does not

exceed 0.1% to avoid solvent-induced cytotoxicity. A vehicle control (medium with 0.1%

DMSO) should be included in all experiments.

Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

96-well plates.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS).

DMSO.

Microplate reader.

Procedure:

Seed cells in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells per well and allow them

to attach overnight.

Treat the cells with various concentrations of celastrol for the desired time period (e.g., 24,

48, 72 hours). Include a vehicle control.

After the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours

at 37°C.

Aspirate the medium containing MTT and add 150 µL of DMSO to each well to dissolve the

formazan crystals.

Shake the plate gently for 10 minutes to ensure complete dissolution.

Measure the absorbance at 490 nm using a microplate reader.
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Calculate cell viability as a percentage of the vehicle-treated control cells.

Apoptosis Analysis by Flow Cytometry (Annexin V/PI
Staining)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

6-well plates.

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI),

and Binding Buffer).

Flow cytometer.

Procedure:

Seed cells in 6-well plates and treat with celastrol at the desired concentrations for the

specified time.

Harvest the cells by trypsinization and collect both the adherent and floating cells.

Wash the cells twice with cold PBS.

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube.

Add 5 µL of Annexin V-FITC and 5 µL of PI.

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

Add 400 µL of 1X Binding Buffer to each tube.

Analyze the cells by flow cytometry within one hour.

Western Blot Analysis for Signaling Pathway Proteins
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This technique is used to detect specific proteins in a sample.

Materials:

RIPA lysis buffer with protease and phosphatase inhibitors.

BCA Protein Assay Kit.

SDS-PAGE gels.

PVDF membrane.

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

Primary antibodies (e.g., anti-STAT3, anti-p-STAT3, anti-JAK2, anti-p-JAK2, anti-NF-κB p65,

anti-Bcl-2, anti-Bax, anti-β-actin).

HRP-conjugated secondary antibodies.

Enhanced chemiluminescence (ECL) substrate.

Imaging system.

Procedure:

After celastrol treatment, wash the cells with cold PBS and lyse them with RIPA buffer.

Determine the protein concentration of the lysates using the BCA assay.

Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with the primary antibody overnight at 4°C.

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody

for 1 hour at room temperature.
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Wash the membrane again with TBST.

Add ECL substrate and visualize the protein bands using an imaging system. β-actin is

commonly used as a loading control.
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Caption: Experimental workflow for studying celastrol effects.
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Caption: Celastrol inhibits the JAK2/STAT3 signaling pathway.
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Caption: Celastrol inhibits the NF-κB signaling pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://www.benchchem.com/product/b026724?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC7751759/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7751759/
https://pubmed.ncbi.nlm.nih.gov/39181414/
https://pubmed.ncbi.nlm.nih.gov/39181414/
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2022.739478/full
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2022.739478/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC3357982/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3357982/
https://www.benchchem.com/product/b026724#cell-culture-protocols-with-celaphanol-a-treatment
https://www.benchchem.com/product/b026724#cell-culture-protocols-with-celaphanol-a-treatment
https://www.benchchem.com/product/b026724#cell-culture-protocols-with-celaphanol-a-treatment
https://www.benchchem.com/product/b026724#cell-culture-protocols-with-celaphanol-a-treatment
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b026724?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b026724?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b026724?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

